5,8,10-Heptadecatrienoic acid, 12-hydroxy-, (S)-
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Overview
Description
. This compound was first discovered and structurally defined in 1973 by P. Wlodawer, Bengt I. Samuelsson, and M. Hamberg . It is a significant product of arachidonic acid metabolism and plays a crucial role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary source of 5,8,10-Heptadecatrienoic acid, 12-hydroxy-, (S)- is the metabolism of arachidonic acid by cyclooxygenase-1 and cyclooxygenase-2 enzymes . These enzymes convert arachidonic acid to prostaglandin H2, which is further metabolized by thromboxane synthase to produce 12-Hydroxyheptadecatrienoic acid . The reaction conditions typically involve the presence of ferrous iron (FeII), ferric iron (FeIII), or hemin .
Industrial Production Methods
Industrial production of this compound involves the use of advanced chromatographic techniques such as ultrahigh-performance liquid chromatography (UHPLC) coupled with mass spectrometry for purification and analysis . Solid-phase extraction (SPE) with 3-aminopropyl silica is also employed for sample preparation .
Chemical Reactions Analysis
Types of Reactions
5,8,10-Heptadecatrienoic acid, 12-hydroxy-, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The compound also reacts with electrophiles and nucleophiles under specific conditions .
Major Products Formed
The major products formed from these reactions include 12-oxoheptadecatrienoic acid and other hydroxylated derivatives .
Scientific Research Applications
5,8,10-Heptadecatrienoic acid, 12-hydroxy-, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzymatic studies to understand the metabolism of arachidonic acid.
Biology: The compound plays a role in cellular signaling and inflammation.
Medicine: It is investigated for its potential therapeutic effects in wound healing and inflammation.
Industry: The compound is used in the production of specialized biochemical reagents.
Mechanism of Action
The mechanism of action of 5,8,10-Heptadecatrienoic acid, 12-hydroxy-, (S)- involves its interaction with the leukotriene B4 receptor 2 (BLT2) . This interaction triggers various cellular responses, including chemotaxis of mast cells and acceleration of wound closure . The compound also acts as an autocrine and paracrine signaling agent, regulating the behavior of its cells of origin and nearby cells .
Comparison with Similar Compounds
Similar Compounds
12-Hydroxyeicosatetraenoic acid: Another metabolite of arachidonic acid with similar biological activities.
12-Ketoheptadecatrienoic acid: A closely related compound formed through the oxidation of 12-Hydroxyheptadecatrienoic acid.
Uniqueness
5,8,10-Heptadecatrienoic acid, 12-hydroxy-, (S)- is unique due to its specific interaction with the BLT2 receptor and its significant role in wound healing and inflammation . Unlike other similar compounds, it has a distinct stereochemistry and specific biological activities .
Properties
CAS No. |
64234-42-0 |
---|---|
Molecular Formula |
C17H28O3 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(5E,8E,10E,12S)-12-hydroxyheptadeca-5,8,10-trienoic acid |
InChI |
InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5+,8-6+,14-11+/t16-/m0/s1 |
InChI Key |
KUKJHGXXZWHSBG-WRYGNILJSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C/C/C=C/CCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
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